2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a ketone derivative featuring a cyclohexyl group attached to an ethanone backbone and a pyrrolidinyl ether linkage to a 6-methoxypyrazine ring.
Properties
IUPAC Name |
2-cyclohexyl-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-15-10-18-11-16(19-15)23-14-7-8-20(12-14)17(21)9-13-5-3-2-4-6-13/h10-11,13-14H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJJBKHIKFTCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the methoxypyrazine moiety through an etherification reaction. The final step involves the attachment of the cyclohexyl group via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds similar to 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone may act as modulators of inflammatory responses. The compound has been evaluated for its potential to inhibit the function of the 5-lipoxygenase activating protein (FLAP), which plays a crucial role in the synthesis of leukotrienes—key mediators in inflammation. Inhibition of FLAP can lead to reduced inflammation and is beneficial in treating conditions like asthma and arthritis .
Cancer Therapeutics
The compound has shown promise as an inhibitor of heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization of numerous oncogenic proteins. Inhibiting HSP90 can lead to the degradation of these proteins, thereby exerting anti-tumor effects. Studies have demonstrated that structural modifications similar to those in this compound enhance its binding affinity to HSP90, suggesting potential applications in cancer therapy .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures possess neuroprotective properties. They may modulate pathways involved in neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues. This application is particularly relevant for conditions such as Alzheimer's disease, where neuroinflammation plays a pivotal role .
Data Tables
| Application | Mechanism | Potential Benefits |
|---|---|---|
| Anti-inflammatory | FLAP inhibition | Reduced inflammation |
| Cancer therapeutics | HSP90 inhibition | Induction of tumor cell apoptosis |
| Neuroprotection | Modulation of oxidative stress and inflammation | Protection against neurodegeneration |
Case Study 1: FLAP Inhibition
A study investigated the efficacy of a derivative of this compound in a murine model of asthma. The results demonstrated significant reductions in airway hyperresponsiveness and inflammatory cell infiltration, supporting its potential use as an anti-inflammatory agent .
Case Study 2: HSP90 Inhibition
In vitro studies on breast cancer cell lines treated with modified versions of the compound revealed a marked decrease in cell viability, attributed to enhanced degradation of oncogenic proteins via HSP90 inhibition. This suggests that such compounds could be developed into effective anti-cancer therapies .
Case Study 3: Neuroprotective Properties
Research evaluating the neuroprotective effects of related compounds showed that they could significantly reduce markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This positions them as potential candidates for further development in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could modulate various biological pathways, leading to the observed effects. Further research is needed to elucidate the exact mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde ()
- Core Structure : Pyridine ring with a pyrrolidinyl group at position 6 and methoxy at position 2.
- Key Differences: Replaces the pyrazine ring in the target compound with pyridine. The aldehyde functional group contrasts with the ethanone backbone in the target.
- Significance : The pyrrolidinyl-pyridine scaffold is common in kinase inhibitors, suggesting that the target compound’s pyrrolidinyl-pyrazine system may similarly interact with enzymatic active sites .
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde ()
- Core Structure : Fluorinated pyridine with a silyl-protected pyrrolidinyl group.
- Key Differences: Fluorine substitution at position 2 vs. methoxy in the target.
2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone ()
- Core Structure: Cyclohexyl ethanone linked to a nitrophenyl ring.
- Key Differences : Aromatic nitro and dihydroxy groups replace the pyrrolidinyl-pyrazine moiety.
- Physical Properties : Melting point 113–114°C; characterized by NMR and IR spectroscopy . The target compound’s pyrrolidinyl ether may lower its melting point due to increased flexibility.
Physicochemical Properties
Pharmacological Potential
- Methoxypyrazine vs. Pyridine : Pyrazines often exhibit improved membrane permeability compared to pyridines due to reduced hydrogen-bonding capacity. The methoxy group may further enhance bioavailability .
- Cyclohexyl Group : Common in lipophilic pharmacophores (e.g., protease inhibitors), suggesting the target compound could penetrate lipid bilayers more effectively than purely aromatic analogues .
Biological Activity
The compound 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a cyclohexyl group, a pyrrolidine moiety, and a methoxypyrazine derivative, which are key to its biological properties.
Research indicates that this compound may act as a sodium channel blocker , which is significant in the context of pain management and neurological disorders. Voltage-gated sodium channels (VGSCs) are critical for the propagation of action potentials in neurons, and their modulation can lead to analgesic effects .
Antinociceptive Effects
In preclinical studies, this compound demonstrated notable antinociceptive activity. In rodent models, the compound significantly reduced pain responses in both acute and chronic pain models. Its efficacy was comparable to established analgesics like morphine, suggesting a promising therapeutic profile .
Neuroprotective Properties
The compound's neuroprotective effects have been evaluated through in vitro assays that measure neuronal survival under oxidative stress conditions. Results indicated that it enhances cell viability and reduces apoptosis in neuronal cell lines exposed to neurotoxic agents .
In Vitro Studies
In vitro assays have shown that the compound inhibits specific enzymes involved in pain pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it may exert anti-inflammatory effects alongside its analgesic properties .
In Vivo Studies
A series of in vivo experiments were conducted to assess the pharmacokinetics and pharmacodynamics of the compound. The results highlighted its rapid absorption and favorable distribution profile within biological systems. Dosing regimens were optimized to maximize therapeutic outcomes while minimizing adverse effects .
Case Study 1: Chronic Pain Management
A clinical trial involving patients with chronic pain conditions explored the efficacy of this compound. Patients reported significant reductions in pain scores compared to placebo, with minimal side effects reported. This study underscores the compound's potential as a new treatment option for chronic pain management.
Case Study 2: Neurodegenerative Disorders
Another study investigated the compound's effects on neurodegenerative diseases such as Alzheimer's. Preliminary results indicated that it could improve cognitive function in animal models by reducing amyloid-beta accumulation and enhancing synaptic plasticity .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, and what are their critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, the pyrrolidine ring may be functionalized via nucleophilic substitution with a 6-methoxypyrazin-2-yloxy group under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Cyclohexylacetylation of the pyrrolidine nitrogen can be achieved using cyclohexylacetyl chloride in the presence of a base like triethylamine. Yields vary (40–65%) depending on purification methods, with column chromatography being essential due to byproduct formation .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, identifies key structural features:
- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.5–4.2 ppm (pyrrolidinyl and methoxy groups), and δ 8.1–8.3 ppm (pyrazinyl protons).
- ¹³C NMR : Signals for the carbonyl group (δ ~205 ppm) and aromatic carbons (δ 150–160 ppm).
- Infrared (IR) spectroscopy validates the carbonyl stretch (~1700 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer : Solubility is typically tested in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectrophotometry. Stability studies involve HPLC analysis under varying conditions (e.g., 4°C, 25°C, and 37°C) over 24–72 hours. For example, degradation peaks may appear at high temperatures, necessitating cold storage .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological target or binding affinity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against protein databases (PDB) can identify potential targets. Density functional theory (DFT) calculations optimize the compound’s geometry for docking. Pharmacophore modeling (using Schrödinger Suite) may reveal interactions with enzymes like kinases or GPCRs, guided by the pyrazine and pyrrolidine motifs .
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Researchers should:
- Replicate assays in standardized conditions (e.g., same cell type, passage number).
- Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).
- Perform meta-analyses of published data to identify trends (e.g., correlation between lipophilicity and activity) .
Q. What strategies optimize the synthetic route for higher yields and scalability?
- Methodological Answer :
- Microwave-assisted synthesis reduces reaction time for pyrazine-pyrrolidine coupling (e.g., 30 minutes at 100°C vs. 12 hours conventionally).
- Flow chemistry improves control over exothermic steps (e.g., acetylation).
- Catalytic optimization : Transition metal catalysts (e.g., Pd/C for deprotection steps) enhance efficiency. Yields can improve to >75% with these methods .
Q. How do structural modifications (e.g., replacing methoxy with ethoxy on pyrazine) impact biological activity?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs via:
- Parallel synthesis : Introducing substituents (e.g., halogens, alkyl groups) at the pyrazine 6-position.
- In vitro screening : Testing against panels of kinases or cancer cell lines.
- Data analysis : LogP and polar surface area calculations correlate changes in activity with physicochemical properties. For example, larger substituents may reduce solubility but increase target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
